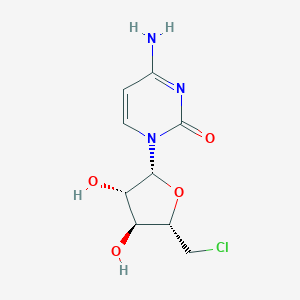

5'-Chloro-5'-deoxyarabinosylcytosine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[5-(chloromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O4/c10-3-4-6(14)7(15)8(17-4)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGIZMWGUQVFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CCl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954363 | |

| Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32659-31-7 | |

| Record name | MLS003115947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=318799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-5-deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Chemical Modifications of 5 Chloro 5 Deoxyarabinosylcytosine

Synthetic Methodologies and Pathways

The synthesis of 5'-Chloro-5'-deoxyarabinosylcytosine and its derivatives involves specific and efficient chemical strategies, primarily starting from readily available ribonucleosides. These methods are designed to selectively modify the sugar moiety of the nucleoside.

Formation from Ribonucleosides

The preparation of 5'-halogenated nucleosides from their unsubstituted precursors is a cornerstone of synthetic nucleoside chemistry. A particularly effective method involves the direct halogenation of the primary 5'-hydroxyl group. For instance, the reaction of cytidine (B196190) with a reagent formed from thionyl chloride and hexamethylphosphoric triamide can produce 5'-chloro derivatives. oup.comnih.gov A key development in this area is the formation of 5'-chloro-2',3'-sulphinyl derivatives of cytidine in high yields (95%) when the reaction is conducted with thionyl chloride in acetonitrile. oup.comnih.gov This approach highlights a direct and high-yielding pathway to 5'-chlorinated ribonucleosides, which can then be further transformed. The 5'-chloro-2',3'-sulphinylcytidine intermediate is a versatile precursor that can be converted into 5'-chloro- and 5'-deoxyarabinosylcytosine. oup.comnih.gov

Role of 5'-Halogeno-5'-deoxy-2',3'-cyclic Sulphite Intermediates

The reaction of ribonucleosides, such as cytidine or uridine (B1682114), with thionyl chloride in the presence of hexamethylphosphoric triamide leads to the formation of two isomeric 5'-halogeno-2',3'-cyclic sulphites. oup.comnih.govnih.gov These isomers are epimeric at the sulfur atom. oup.comnih.gov The formation of these cyclic sulphite intermediates is a crucial step, as it serves to protect the 2' and 3'-hydroxyl groups of the sugar ring, allowing for the selective halogenation at the 5'-position. oup.comnih.gov

The reaction mechanism proceeds via the primary formation of the 2',3'-cyclic sulphite, which then facilitates the introduction of the halogen at the 5' position. oup.comnih.gov This mechanism is supported by the high-yield formation of 5'-chloro-2',3'-sulphites from cytidine (95%) and adenosine (B11128) (94%) in acetonitrile. oup.comnih.gov These intermediates are stable enough to be isolated and are pivotal for the subsequent synthesis of various analogues, including 5'-chloroarabinosyl derivatives. oup.comnih.gov

Hydrolysis and Reduction Strategies for Derivatives

The 5'-halogeno-2',3'-cyclic sulphite intermediates are readily converted to the desired 5'-halogeno nucleosides. For example, treating the mixture of isomeric 5'-chloro-2',3'-sulphites of uridine with 0.1N sodium methoxide (B1231860) results in a single 5'-chloro derivative in high yield (84.5%). nih.gov

Furthermore, these 5'-chloro derivatives can undergo reduction to form 5'-deoxy compounds. The reduction of 5'-chlorouridine to 5'-deoxyuridine (B26244) has been achieved in a 79% yield using tributyltin hydride. nih.gov This demonstrates a viable strategy for removing the 5'-halogen to produce 5'-deoxy nucleoside analogues. These hydrolysis and reduction strategies showcase the synthetic utility of the 5'-chloro intermediates in generating a broader class of modified nucleosides. oup.comnih.govnih.gov

Chemical Stability and Transformation Kinetics

The stability of 5'-Chloro-5'-deoxyarabinosylcytosine (Cl-araC) is a critical factor in its potential applications, and it exhibits distinct characteristics compared to its parent compound, arabinosylcytosine (araC).

Degradation Pathways in Aqueous Solutions

The chemical stability of nucleoside analogues like Cl-araC in aqueous solutions can be compromised by hydrolysis of the N-glycosidic bond and the amine group on the cytosine base. nih.gov For the parent compound, arabinosylcytosine, these are known degradation pathways. nih.gov However, the introduction of a chlorine atom at the 5' position of the sugar moiety significantly enhances the stability of the molecule. nih.gov Studies on the transformation kinetics of Cl-araC in both acidic and alkaline solutions have shown that it is more stable than araC. nih.gov This increased stability is a key feature of this synthetic nucleoside. nih.gov

Influence of pH on Stability

The pH of the solution has a profound impact on the stability of nucleosides. In general, extreme pH conditions, both acidic and basic, can catalyze the hydrolysis of ester and amide bonds in pharmaceuticals. researchgate.net For nucleosides, acidic conditions can lead to the cleavage of the glycosidic bond. nih.gov

In the case of Cl-araC, the stabilizing effect of the 5'-chlorine atom is particularly pronounced in acidic conditions. nih.gov Kinetic studies performed at various temperatures in acidic and alkaline solutions revealed that Cl-araC degrades more slowly than araC, with the difference in stability being more significant in acidic media. nih.gov This suggests that the electron-withdrawing nature of the chlorine atom helps to protect the glycosidic linkage from acid-catalyzed hydrolysis. While the stability of cytosine-containing structures can be pH-dependent, Cl-araC's enhanced stability, especially in acidic environments, is a noteworthy characteristic. nih.govresearchgate.net

Table 1: Summary of Synthetic Reactions

| Starting Material | Reagents | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|

| Cytidine | Thionyl chloride / Acetonitrile | 5'-Chloro-2',3'-sulphinylcytidine | 95% | oup.com, nih.gov |

| Uridine | Thionyl chloride / Hexamethylphosphoric triamide | Mixture of 5'-chloro-2',3'-sulphite isomers | 60% (45% + 15%) | nih.gov |

| 5'-chloro-2',3'-sulphites of Uridine | 0.1N Sodium methoxide | 5'-Chlorouridine | 84.5% | nih.gov |

| 5'-Chlorouridine | Tributyltin hydride | 5'-Deoxyuridine | 79% | nih.gov |

Temperature Dependence of Transformation Kinetics

The chemical stability and transformation of 5'-Chloro-5'-deoxyarabinosylcytosine (Cl-araC) are significantly influenced by temperature. Research into the kinetics of Cl-araC transformation has been conducted to understand its stability under various conditions. In alkaline solutions, 5'-Chloro-5'-deoxyarabinosylcytosine is known to transform into 2',5'-anhydroarabinosylcytosine (B2658495), a cytostatically inactive analog. nih.gov The rate of this transformation is dependent on temperature.

Specific kinetic values and half-lives at varying temperatures are not available in the reviewed literature, and therefore a data table cannot be generated.

Comparative Stability with Parent Arabinosylcytosine

A key characteristic of 5'-Chloro-5'-deoxyarabinosylcytosine is its enhanced stability when compared to its parent compound, arabinosylcytosine (araC). nih.gov The substitution of the hydroxyl group at the 5' position of the sugar moiety with a chlorine atom confers a notable stabilizing effect. nih.gov

This increased stability is particularly pronounced in acidic conditions. nih.gov The chlorine atom's presence makes the molecule more resistant to degradation compared to araC under the same circumstances. While araC is susceptible to degradation, the 5'-chloro analog's enhanced stability is a significant feature. At physiological pH and temperature, 5'-Chloro-5'-deoxyarabinosylcytosine maintains sufficient stability for biological activity. nih.gov This improved stability, combined with other physicochemical properties, distinguishes it from the parent arabinosylcytosine. nih.gov

A quantitative, side-by-side comparison of stability data (e.g., half-lives at different pH values) is not detailed in the available literature, precluding the creation of a comparative data table.

Biochemical Mechanisms of Action and Cellular Fate

Cellular Uptake and Intracellular Bioactivation Pathways

The biological activity of 5'-Chloro-5'-deoxyarabinosylcytosine (5'-chloro-araC) is contingent upon its transport into the cell and subsequent metabolic conversion into its pharmacologically active form. As a lipophilic analog of arabinosylcytosine (araC), its chemical properties facilitate its passage across the cell membrane. Once inside the cell, it undergoes a series of enzymatic reactions to become an effective cytotoxic agent.

The primary mechanism of bioactivation for 5'-chloro-araC is a multi-step phosphorylation cascade. This process is initiated by the intracellular conversion of 5'-chloro-araC into arabinosylcytosine monophosphate (araCMP). Subsequent phosphorylations, catalyzed by cellular kinases, lead to the formation of arabinosylcytosine diphosphate (B83284) (araCDP) and ultimately the active triphosphate metabolite, arabinosylcytosine triphosphate (araCTP). nih.gov This conversion to araCTP is critical, as it is this molecule that directly interferes with cellular processes. The mechanism of action is identical to that of its parent compound, arabinosylcytosine, with the bioactivation culminating in the formation of the same active triphosphate. nih.gov Under physiological pH and temperature, 5'-chloro-araC maintains sufficient stability to allow for this essential phosphorylation process to occur. nih.gov

While both 5'-chloro-araC and arabinosylcytosine rely on phosphorylation to become active, the efficiency of this bioactivation process differs between the two compounds. Research indicates that the rate of araCTP formation from 5'-chloro-araC is lower than that from arabinosylcytosine. nih.gov This reduced rate of conversion to the active triphosphate metabolite is believed to be a contributing factor to the comparatively lower cytotoxic effect observed for 5'-chloro-araC in various cancer cell lines when compared directly with arabinosylcytosine. nih.gov The slower bioactivation suggests that although it is a substrate for the necessary kinases, its molecular structure may result in a less optimal interaction with the enzymes responsible for its phosphorylation compared to arabinosylcytosine.

Molecular Targeting and Enzymatic Interactions

The therapeutic and resistance profiles of 5'-chloro-araC are defined by its interactions with specific cellular enzymes and its ultimate effect on DNA synthesis.

The cytotoxic effects of 5'-chloro-araC are a direct result of the action of its active metabolite, araCTP. This molecule functions as a competitive inhibitor of DNA polymerase. By mimicking the structure of the natural nucleotide deoxycytidine triphosphate (dCTP), araCTP is incorporated into the growing DNA strand during replication. This incorporation effectively halts DNA chain elongation, leading to an arrest of the cell cycle and the induction of apoptosis. In vitro studies have quantified this inhibitory effect, demonstrating that 5'-chloro-araC interferes with DNA synthesis with an IC50 value of 2.8 µmol/L. nih.gov This direct interference with the fundamental process of DNA replication underscores its role as a cytotoxic agent.

| Parameter | Cell Line | IC50 Value |

| DNA Synthesis Inhibition | L1210 | 2.8 µmol/L |

| Cell Growth Inhibition (Suspension Culture) | L1210 | 1.05 µmol/L |

| Cell Growth Inhibition (Soft Agar Assay) | L1210 | 0.65 µmol/L |

This table presents the IC50 values for 5'-Chloro-5'-deoxyarabinosylcytosine in relation to its inhibition of DNA synthesis and cell growth in L1210 leukemia cells. Data sourced from Novotný et al. (1999). nih.gov

A significant biochemical characteristic of 5'-chloro-araC is its resistance to the enzyme cytidine (B196190) deaminase. nih.govnih.gov This enzyme is prevalent in various tissues and is a primary catalyst for the inactivation of arabinosylcytosine, converting it into the non-toxic metabolite arabinosyluracil (araU). nih.gov The modification at the 5' position of the sugar moiety in 5'-chloro-araC prevents its recognition and degradation by cytidine deaminase. nih.gov This inherent resistance is a key advantage, as it increases the stability and bioavailability of the compound, allowing more of the prodrug to be available for conversion to its active araCTP form within the target cells. The high activity of cytidine deaminase in some tumors is a known mechanism of intrinsic resistance to arabinosylcytosine, a hurdle that 5'-chloro-araC is designed to overcome. nih.gov

Intracellular Metabolism and Transformation Products

The intracellular fate of 5'-Chloro-5'-deoxyarabinosylcytosine is characterized by a balance between its bioactivation through phosphorylation and its transformation into inactive metabolites. The metabolic profile of this compound is significantly influenced by its chemical stability and its resistance to certain enzymatic degradation pathways that affect the parent compound, arabinosylcytosine.

Formation of Cytostatically Inactive Analogs (e.g., 2',5'-Anhydroarabinosylcytosine)

A significant non-enzymatic transformation pathway for 5'-Chloro-5'-deoxyarabinosylcytosine within the cellular environment is its conversion to 2',5'-anhydroarabinosylcytosine (B2658495). This intramolecular cyclization reaction results in the formation of a rigid bicyclic structure that is cytostatically inactive. nih.gov The formation of this anhydro-analog is a spontaneous chemical process, the rate of which is highly dependent on pH.

In alkaline solutions, the transformation to 2',5'-anhydroarabinosylcytosine is notably accelerated. nih.gov However, at physiological pH and temperature, 5'-Chloro-5'-deoxyarabinosylcytosine exhibits sufficient stability to allow for its primary metabolic activation pathway, which is phosphorylation by cellular kinases. nih.gov This stability is a crucial factor in its mechanism of action, as it allows the compound to persist in its active form long enough to be converted to its triphosphate metabolite. The chlorine atom at the 5' position of the sugar moiety contributes to the increased stability of the molecule when compared to its parent compound, arabinosylcytosine, particularly in acidic conditions. nih.gov

The formation of 2',5'-anhydroarabinosylcytosine represents a competing pathway to the bioactivation of 5'-Chloro-5'-deoxyarabinosylcytosine. Once formed, this inactive analog is not readily converted back to the parent compound, effectively removing it from the pool of molecules available for therapeutic activity.

| Condition | Transformation Product | Biological Activity of Product | Key Findings |

|---|---|---|---|

| Alkaline pH | 2',5'-Anhydroarabinosylcytosine | Cytostatically Inactive | Transformation is accelerated under alkaline conditions. nih.gov |

| Physiological pH | (Sufficiently Stable) | (Allows for Phosphorylation) | The compound is stable enough at physiological pH to be activated by cellular kinases. nih.gov |

| Acidic pH | (Increased Stability) | (Remains Intact) | The 5'-chloro substitution enhances stability in acidic environments compared to arabinosylcytosine. nih.gov |

Metabolic Cleavage and Degradation Pathways

A key characteristic of 5'-Chloro-5'-deoxyarabinosylcytosine is its resistance to metabolic cleavage by cytidine deaminase. nih.gov This enzyme rapidly deaminates the parent compound, arabinosylcytosine, converting it into the inactive metabolite, arabinosyluracil. The resistance of 5'-Chloro-5'-deoxyarabinosylcytosine to this primary degradation pathway for arabinosylcytosine is a significant advantage, contributing to its increased metabolic stability.

Detailed studies on other specific metabolic cleavage and degradation pathways for 5'-Chloro-5'-deoxyarabinosylcytosine are limited. The N-glycosidic bond, which links the cytosine base to the arabinose sugar, is generally stable. While various cellular enzymes, such as DNA glycosylases, can cleave the N-glycosidic bond of nucleosides within DNA, their activity on free nucleoside analogs like 5'-Chloro-5'-deoxyarabinosylcytosine has not been extensively characterized. rsc.orgnih.gov

The metabolic fate of the 5'-chloro-5'-deoxy-arabinose sugar moiety, should the N-glycosidic bond be cleaved, is also not well-documented in the context of the metabolism of this specific compound. In other biological systems, arabinose can be metabolized through various pathways, but the presence of the 5'-chloro-5'-deoxy modification would likely necessitate a distinct metabolic route. nih.gov

| Metabolic Pathway | Enzyme | Susceptibility of 5'-Chloro-5'-deoxyarabinosylcytosine | Outcome |

|---|---|---|---|

| Deamination | Cytidine Deaminase | Resistant | Increased metabolic stability compared to arabinosylcytosine. nih.gov |

| N-Glycosidic Bond Cleavage | Not specified in literature | Presumed to be stable | The compound largely remains intact, allowing for phosphorylation or cyclization. |

Structure Activity Relationship Sar Studies

Impact of 5'-Chloro Substitution on Biological Activity

The substitution of the 5'-hydroxyl group with a chlorine atom in the arabinosylcytosine scaffold brings about significant changes in the molecule's physicochemical and biological characteristics. These modifications have been a key area of investigation to enhance the therapeutic profile of araC.

Influence on Lipophilicity and Cellular Permeability

The relationship between lipophilicity and cellular uptake is a fundamental concept in drug design. The substitution of a polar hydroxyl group with a less polar chlorine atom reduces the molecule's hydrogen bonding capacity with water, thereby increasing its affinity for the lipid bilayer of the cell membrane. This characteristic is particularly relevant for improving oral bioavailability, as increased lipophilicity can enhance absorption from the gastrointestinal tract. nih.gov

Role in Cytidine (B196190) Deaminase Resistance

A significant metabolic pathway that inactivates arabinosylcytosine is deamination by the enzyme cytidine deaminase (CDA), which converts it to the inactive metabolite, arabinosyluracil. nih.gov The 5'-chloro substitution in Cl-araC confers notable resistance to this enzymatic degradation. nih.govnih.gov This resistance is a crucial aspect of its enhanced biological activity, as it prolongs the half-life of the active compound in the plasma and within target cells, thereby increasing its therapeutic window.

The mechanism of this resistance is attributed to the steric and electronic effects of the chlorine atom at the 5'-position, which likely hinders the binding of the molecule to the active site of cytidine deaminase. Several studies have highlighted the importance of developing CDA-resistant nucleoside analogs to improve the efficacy of cancer chemotherapy. nih.govnih.govnih.govdrugbank.combiorxiv.orgsemanticscholar.org The ability of Cl-araC to evade this primary catabolic pathway underscores its potential as a more robust antineoplastic agent compared to its parent compound.

Effects on Antileukemic Activity

5'-Chloro-5'-deoxyarabinosylcytosine has demonstrated significant antileukemic activity. nih.gov Its cytotoxic effects are primarily mediated through the inhibition of DNA synthesis. nih.gov Upon entering the cell, Cl-araC is phosphorylated to its active triphosphate form, which then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing DNA strand by DNA polymerase. The incorporation of the arabinose sugar moiety instead of deoxyribose disrupts the normal DNA structure and chain elongation, ultimately leading to cell cycle arrest and apoptosis.

While the intrinsic cytotoxic mechanism is similar to that of araC, the enhanced lipophilicity and resistance to cytidine deaminase contribute to a more sustained and potent antileukemic effect in certain contexts. nih.govnih.gov However, some studies have indicated that the rate of phosphorylation to the active triphosphate form might be slower for Cl-araC compared to araC, which could explain a somewhat lower cytotoxic effect in some in vitro models. nih.gov

Comparative SAR with Related Nucleoside Analogs

To better understand the unique properties of 5'-Chloro-5'-deoxyarabinosylcytosine, it is essential to compare its structure-activity relationship with that of other related nucleoside analogs.

Analysis of Different Halogen Substitutions

The introduction of different halogens (fluorine, bromine, iodine) at the 5'-position of the sugar ring can further modulate the biological activity of arabinosylcytosine analogs. The nature of the halogen atom influences factors such as bond strength, electronegativity, and atomic size, which in turn affect the molecule's lipophilicity, stability, and interaction with target enzymes.

While comprehensive comparative studies on the antileukemic activity of a full series of 5'-halogenated arabinosylcytosine analogs are not extensively detailed in the available literature, research on other 5-halocytosine and 5'-halo-5'-deoxynucleoside analogs provides valuable insights. For instance, studies on 5-halocytosine nucleosides have shown that the type of halogen can impact antiviral and antitumor activities. nih.govnih.gov It is plausible that a similar trend exists for 5'-halogenated arabinosylcytosine analogs, where the specific halogen would fine-tune the compound's pharmacological profile. For example, the synthesis and biological activity of 5-bromo- and 5-iodo-5'-amino-deoxyribopyrimidine nucleosides have been reported, indicating ongoing interest in the effects of different halogen substitutions. nih.govnih.gov

Table 1: Comparison of 5'-Halogenated Arabinosylcytosine Analogs (Hypothetical Data Based on General Principles)

| Halogen Substitution | Relative Lipophilicity | Expected Cytidine Deaminase Resistance |

| 5'-Fluoro | Increased | Moderate |

| 5'-Chloro | High | High |

| 5'-Bromo | Very High | Very High |

| 5'-Iodo | Highest | Highest |

This table is illustrative and based on general chemical principles. Specific experimental data for a direct comparison of all these analogs' antileukemic activity is limited.

Comparison with Arabinosylcytosine and other Cytidine Analogs

The primary point of comparison for Cl-araC is its parent compound, arabinosylcytosine (araC). As previously discussed, the key advantages of the 5'-chloro substitution are increased lipophilicity and resistance to cytidine deaminase, which can lead to improved pharmacokinetic properties. nih.govnih.gov

Other cytidine analogs have also been developed to overcome the limitations of araC. For example, 5-azacytosine (B16484) arabinoside (ara-AC) combines structural elements of ara-C and 5-azacytidine (B1684299) and has shown greater efficacy in some leukemia models. nih.gov Another important analog is gemcitabine (B846) (2',2'-difluorodeoxycytidine), which also exhibits resistance to cytidine deaminase to some extent. nih.gov The development of these diverse analogs highlights the ongoing efforts to optimize the therapeutic index of cytidine-based chemotherapeutics. Each modification, whether on the sugar or the base, results in a unique pharmacological profile, and the 5'-chloro substitution in Cl-araC represents a specific strategy to enhance drug stability and cellular uptake.

Stereochemical Influences on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a nucleoside analog is a critical determinant of its biological activity. For 5'-Chloro-5'-deoxyarabinosylcytosine, the specific configuration of the sugar moiety—in this case, arabinose—is paramount to its cytotoxic effects. The spatial orientation of the hydroxyl groups on the sugar ring dictates how the molecule interacts with key enzymes responsible for its activation and its ultimate incorporation into DNA.

Research into nucleoside analogs has consistently demonstrated that subtle changes in stereochemistry can lead to dramatic differences in pharmacological activity. The distinction between an arabinofuranosyl and a ribofuranosyl sugar configuration is a well-established factor influencing the efficacy of this class of compounds. In the case of cytosine nucleosides, the arabinose configuration, as found in the parent compound arabinosylcytosine (ara-C), is essential for significant anticancer activity. This principle extends to its 5'-chloro-5'-deoxy derivative.

Studies on related C2'-branched nucleoside analogues have shown that the D-arabino-configured isomers possess biological activity, whereas their corresponding D-ribo-configured counterparts are inactive. mdpi.com This highlights the profound impact of the sugar's stereochemistry on the compound's ability to exert a cytotoxic effect. 5'-Chloro-5'-deoxyarabinosylcytosine follows this structure-activity relationship. Its mechanism of action involves intracellular phosphorylation to the triphosphate form, which then acts as an inhibitor of DNA synthesis. nih.gov This bioactivation process is highly dependent on the arabinose sugar's stereospecificity for recognition by cellular kinases.

Comparative Biological Activity of Stereoisomers

| Compound | Sugar Stereochemistry | Cell Line | Biological Activity (IC₅₀) | Comment |

|---|---|---|---|---|

| 5'-Chloro-5'-deoxyarabinosylcytosine | D-Arabino | L1210 (Suspension) | 1.05 µmol/L | Demonstrates significant cytotoxic activity. nih.gov |

| 5'-Chloro-5'-deoxyarabinosylcytosine | D-Arabino | L1210 (Soft Agar) | 0.65 µmol/L | Demonstrates significant cytotoxic activity. nih.gov |

| 5'-Chloro-5'-deoxycytidine | D-Ribo | - | Inactive / Significantly Reduced Activity (Predicted) | The ribo-configuration is generally associated with a loss of cytotoxic activity in this class of nucleoside analogs. mdpi.com |

Preclinical Pharmacokinetic and Disposition Research Non Human Models

Absorption and Systemic Distribution in Animal Models

Routes of Administration and Systemic Exposure Profiles

Preclinical studies in rats have investigated the pharmacokinetic profile of 5'-Cl-araC following both intraperitoneal and oral administration. nih.gov A notable difference in systemic exposure is observed between these two routes. The average serum concentrations of 5'-Cl-araC are significantly higher after intraperitoneal injection compared to oral administration. nih.gov

When administered orally, the resulting serum concentrations of 5'-Cl-araC are lower than those achieved with an equimolar oral dose of its parent compound, araC. nih.gov This suggests that the oral bioavailability of 5'-Cl-araC may be limited, or that it undergoes extensive first-pass metabolism or distribution. The substitution of the hydroxyl group at the 5' position is a key factor contributing to these altered pharmacokinetic parameters compared to araC. nih.gov

Tissue Distribution and Binding Characteristics

Research in rat models indicates that 5'-Cl-araC undergoes extensive tissue distribution. nih.gov Following oral administration, the compound exhibits a much larger apparent volume of distribution compared to when it is administered intraperitoneally. nih.gov This suggests that the compound readily moves from the systemic circulation into various tissues.

Furthermore, the data points towards higher tissue binding of 5'-Cl-araC in comparison to araC. nih.gov This characteristic, combined with its extensive distribution, results in a smaller area under the curve (AUC) for serum concentration after oral administration when compared to the intraperitoneal route. nih.gov The lipophilic nature of 5'-Cl-araC, a consequence of the 5'-chloro substitution, is a likely contributor to its enhanced tissue distribution and binding. nih.gov

Metabolism and Elimination Pathways in Animal Models

Enzymatic Biotransformation in Vivo

The primary mechanism of bioactivation for 5'-Chloro-5'-deoxyarabinosylcytosine is through enzymatic phosphorylation to the triphosphate of arabinosylcytosine (araCTP). nih.gov This active metabolite is responsible for the compound's cytotoxic effects. A significant characteristic of 5'-Cl-araC is its resistance to deamination by the enzyme cytidine-deaminase. nih.gov This resistance is a key difference from its parent compound, araC, which is rapidly inactivated by this enzyme.

While phosphorylation is the key activation step, the rate of araCTP formation from 5'-Cl-araC has been observed to be lower than that from araC in in vitro systems. nih.gov

Excretion Mechanisms and Metabolite Identification

At physiological pH and temperature, 5'-Chloro-5'-deoxyarabinosylcytosine demonstrates sufficient stability to allow for its phosphorylation and subsequent activation. nih.gov However, under alkaline conditions, it can be transformed into 2',5'-anhydroarabinosylcytosine (B2658495), a cytostatically inactive analog. nih.gov

Detailed in vivo studies on the specific excretion pathways (e.g., renal, biliary) and the comprehensive identification of metabolites of 5'-Cl-araC in animal models are not extensively detailed in the currently available literature. Further research is required to fully elucidate the elimination routes and the complete metabolic profile of this compound in preclinical models.

Analytical Methodologies for 5 Chloro 5 Deoxyarabinosylcytosine and Its Metabolites

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 5'-Chloro-5'-deoxyarabinosylcytosine from complex mixtures, particularly from biological samples. High-performance liquid chromatography (HPLC) is the most prominently used technique due to its high resolution and sensitivity.

The development of a robust HPLC method is fundamental for the accurate analysis of 5'-Chloro-5'-deoxyarabinosylcytosine. For the closely related compound, 5-chloro-2'-deoxycytidine, an effective HPLC method has been established which can serve as a strong foundation for the analysis of 5'-Chloro-5'-deoxyarabinosylcytosine. nih.gov This method utilizes a C-18 column, a common choice for reversed-phase chromatography, and employs gradient elution. nih.gov The mobile phase typically consists of a combination of aqueous trifluoroacetic acid and acetonitrile. nih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, allows for the efficient separation of the parent compound from its metabolites and endogenous matrix components.

Key parameters that are optimized during method development include the column chemistry, mobile phase composition and pH, gradient profile, and flow rate. The goal is to achieve adequate resolution of all analytes of interest with good peak shape and a reasonable run time.

| Parameter | Example Condition for a Related Compound |

| Column | C-18 |

| Mobile Phase A | Aqueous Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Elution Type | Gradient |

This table presents example HPLC conditions based on methods developed for the similar compound 5-chloro-2'-deoxycytidine, which would be a logical starting point for the development of a method for 5'-Chloro-5'-deoxyarabinosylcytosine. nih.gov

Reversed-phase chromatography is the most widely applied mode of HPLC for the analysis of nucleoside analogues like 5'-Chloro-5'-deoxyarabinosylcytosine. In this technique, the stationary phase (e.g., C-18) is nonpolar, while the mobile phase is polar. The retention of the analyte is based on its hydrophobic interaction with the stationary phase. More polar compounds will elute earlier, while more nonpolar compounds will be retained longer. The use of a C-18 column has been proven effective for the separation of similar chlorinated nucleosides from their metabolites in biological fluids. nih.gov This approach offers excellent resolution and reproducibility for quantitative bioanalysis. sigmaaldrich.com

Detection and Quantification Strategies

Following chromatographic separation, a sensitive and specific detector is required for the quantification of 5'-Chloro-5'-deoxyarabinosylcytosine.

Ultraviolet (UV) absorbance detection is a common and reliable method for the quantification of compounds containing a chromophore, such as the cytosine ring in 5'-Chloro-5'-deoxyarabinosylcytosine. The cytosine moiety exhibits strong absorbance in the UV range. For the related compound 5-chloro-2'-deoxycytidine, detection is performed at a wavelength of 290 nm. nih.gov This wavelength provides good sensitivity and selectivity for the chlorinated nucleoside. The selection of the optimal wavelength is a critical step in method development to maximize the signal-to-noise ratio for the analyte.

| Detection Method | Typical Wavelength |

| Ultraviolet (UV) Absorbance | 290 nm |

This table indicates a suitable UV detection wavelength based on the analysis of the closely related compound 5-chloro-2'-deoxycytidine. nih.gov

Sample Preparation and Matrix Effects in Biological Samples

The analysis of 5'-Chloro-5'-deoxyarabinosylcytosine in biological samples such as plasma or urine presents a significant challenge due to the complexity of the matrix. nih.gov Endogenous components can interfere with the analysis, leading to what is known as matrix effects. Therefore, a thorough sample preparation procedure is essential to remove these interferences and to isolate the analyte of interest. researchgate.net

For the analysis of the related compound 5-chloro-2'-deoxycytidine in biological fluids, a protein precipitation step is employed. nih.gov This is a common and effective strategy to remove proteins, which can otherwise foul the HPLC column and interfere with the analysis. In one established method, samples are treated with ammonium (B1175870) sulfate (B86663) to precipitate the proteins. nih.gov Following precipitation, the sample is typically centrifuged, and the supernatant containing the analyte is injected into the HPLC system. nih.gov It is crucial to validate the sample preparation method to ensure high recovery of the analyte and minimal matrix effects, thus ensuring the accuracy and reliability of the analytical results.

Prodrug Design Strategies and Analog Development Inspired by 5 Chloro 5 Deoxyarabinosylcytosine

Principles of Lipophilicity-Enhanced Nucleoside Analogs

A primary challenge for many nucleoside analogs, such as ara-C, is their hydrophilic nature, which limits their ability to passively diffuse across cell membranes. nih.gov Consequently, they rely on specific nucleoside transporter proteins to enter cells. nih.gov A deficiency in these transporters can lead to drug resistance. nih.govnih.gov Increasing the lipophilicity (fat-solubility) of a nucleoside analog is a well-established strategy to bypass this transporter-dependent uptake. nih.govnih.gov

5'-Chloro-5'-deoxyarabinosylcytosine is inherently more lipophilic than its parent compound, ara-C, due to the replacement of the 5'-hydroxyl group with a chlorine atom. nih.gov This modification facilitates improved passive diffusion across cell membranes, representing a foundational principle in prodrug design.

This concept has been expanded through the development of lipophilic prodrugs, where a fatty acid chain is attached to the nucleoside. A notable example is the attachment of an elaidic acid ester to the 5'-position of cytarabine (B982) or gemcitabine (B846), creating the prodrugs CP-4055 (elacytarabine) and CP-4126, respectively. nih.gov These lipophilic derivatives demonstrate several key advantages:

Transporter-Independent Uptake : Their increased lipophilicity allows them to enter cells without relying on nucleoside transporters. nih.gov

Intracellular Drug Depot : Once inside the cell, the fatty acid chain can be cleaved by intracellular enzymes (esterases), releasing the active parent drug. The lipophilic prodrug can also accumulate in cellular membranes, creating a reservoir that slowly releases the active compound over time. nih.gov

Bypassing Phosphorylation : More advanced strategies involve creating lipophilic prodrugs of the phosphorylated forms of nucleosides. uni-hamburg.denih.govresearchgate.net Nucleoside analogs must be converted into their triphosphate form to be active, a process that can be inefficient. uni-hamburg.denih.gov Lipophilic prodrugs that mask the phosphate (B84403) groups, such as the TriPPPro approach, can deliver the already phosphorylated metabolite into the cell, bypassing the often rate-limiting initial phosphorylation steps. nih.gov

| Characteristic | Standard Nucleoside Analog (e.g., ara-C) | Lipophilicity-Enhanced Analog (e.g., 5'-Chloro-5'-deoxyarabinosylcytosine, Elacytarabine) |

|---|---|---|

| Cellular Uptake Mechanism | Primarily dependent on nucleoside transporters (e.g., ENT1) | Passive diffusion across the cell membrane; transporter-independent |

| Relative Lipophilicity | Low (hydrophilic) | High (lipophilic) |

| Potential for Transporter-Related Resistance | High (downregulation of transporters leads to resistance) | Low (bypasses the need for transporters) |

| Intracellular Activation | Requires sequential phosphorylation by cellular kinases | Requires intracellular cleavage (if a prodrug) and subsequent phosphorylation |

Design Considerations for Cytidine (B196190) Deaminase Resistant Prodrugs/Analogs

A major pathway for the inactivation of cytidine-based nucleoside analogs like ara-C is deamination by the enzyme cytidine deaminase (CDA). nih.gov This enzyme converts the cytosine base into a uracil (B121893) base, rendering the analog inactive. nih.gov High levels of CDA in cancer cells are a significant mechanism of drug resistance. nih.govnih.gov Therefore, a critical design consideration for cytosine analogs is to create molecules that are poor substrates for or are resistant to CDA.

5'-Chloro-5'-deoxyarabinosylcytosine was specifically designed with this challenge in mind. The structural modification of adding a chlorine atom at the 5' position of the sugar moiety confers resistance to deamination by CDA. nih.gov This increased stability ensures that a higher concentration of the active drug persists, allowing it to be phosphorylated to its active triphosphate form. nih.gov

Several strategies have been developed to overcome CDA-mediated resistance:

Structural Modification : Altering the chemical structure of the nucleoside analog to make it a poor substrate for CDA is the most direct approach. The 5'-chloro modification in 5'-Chloro-5'-deoxyarabinosylcytosine is a prime example of this strategy's success. nih.gov Other modifications at different positions on the sugar or base can also sterically hinder the enzyme's ability to bind and catalyze the deamination reaction.

Co-administration with CDA Inhibitors : An alternative strategy is to administer the cytidine analog along with a potent inhibitor of CDA. This protects the active drug from degradation, increasing its plasma half-life and therapeutic efficacy.

| Strategy | Principle | Example/Concept |

|---|---|---|

| Structural Analog Modification | Modify the nucleoside's chemical structure to prevent recognition and binding by CDA. | 5'-Chloro-5'-deoxyarabinosylcytosine, where the 5'-chloro group confers resistance. nih.gov |

| Co-administration of CDA Inhibitors | Use a separate drug that specifically inhibits the CDA enzyme, protecting the primary therapeutic agent from deamination. | Administering ara-C with a CDA inhibitor to increase its bioavailability and effectiveness. |

| Gene Therapy Approaches | Protect normal hematopoietic cells from the toxic effects of cytosine analogs by inserting a gene for drug resistance, such as the human CDA gene. nih.gov | Transfection of bone marrow cells with the CDA gene to confer resistance to ara-C during chemotherapy. nih.govnih.gov |

Future Directions in the Development of Modified Nucleoside Analogs

The field of nucleoside analog development continues to evolve, driven by a deeper understanding of virology, oncology, and medicinal chemistry. The insights gained from compounds like 5'-Chloro-5'-deoxyarabinosylcytosine have paved the way for more complex and targeted therapeutic designs.

Future development is focused on several key areas:

Combination Modifications : Modern drug design often merges multiple structural modifications into a single molecule to address several challenges at once. nih.gov For instance, an analog might be engineered for lipophilicity, resistance to deamination, and enhanced recognition by viral polymerases over human polymerases. The antiviral drug Remdesivir (GS-5734) is a prime example, combining a 1'-sugar modification, a modified nucleobase, and a prodrug technology (ProTide) to ensure efficient delivery and activation. nih.govnumberanalytics.com

Targeting Viral Enzymes : A significant goal is to design analogs that are selectively activated by viral enzymes or that are better substrates for viral polymerases than for human polymerases. This increases the therapeutic window by maximizing antiviral potency while minimizing toxicity to the host. nih.gov

Broad-Spectrum Antivirals : The emergence of new viral threats necessitates the development of broad-spectrum antiviral agents. nih.govresearchgate.net Research is focused on targeting conserved viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which would allow a single drug to be effective against multiple viruses. researchgate.net

Novel Scaffolds and Ring Structures : Researchers are moving beyond traditional modifications of the sugar and base by designing nucleoside analogs with entirely new carbobicyclic cores. biorxiv.org These novel scaffolds can introduce favorable conformational constraints that enhance binding to target enzymes and improve drug properties, opening up new chemical space for antiviral drug discovery. researchgate.netbiorxiv.org

Advanced Prodrug Technologies : The development of sophisticated prodrugs continues to be a major focus. This includes nanoparticle-based delivery systems and prodrugs that can bypass multiple steps in the intracellular activation pathway, such as those that deliver nucleoside diphosphates or triphosphates directly. numberanalytics.comacs.org

The continued exploration of these strategies promises to yield a new generation of nucleoside analogs with improved efficacy, reduced toxicity, and the ability to combat drug resistance and emerging infectious diseases.

Q & A

Q. What are the established synthetic pathways for 5'-chloro-5'-deoxyarabinosylcytosine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleoside modification via chlorination of the 5'-hydroxyl group. For example, 5'-chloro-5'-deoxyadenosine analogs are synthesized by treating nucleosides with SOCl₂ in acetonitrile, yielding ~47% after purification . Key variables include stoichiometry of SOCl₂, solvent polarity (e.g., CH₃CN), and reaction time. Purity is verified via NMR (e.g., δ 8.50 ppm for aromatic protons in DMSO-d₆) and HPLC with UV detection at 260 nm .

Q. How does the structural conformation of 5'-chloro-5'-deoxyarabinosylcytosine impact its biochemical activity?

X-ray crystallography (space group P2₁2₁2₁) reveals an anti conformation about the glycosyl bond and a C3'-endo/C4'-exo sugar pucker, stabilized by an intramolecular hydrogen bond between O5' and Cl . This rigid conformation enhances DNA polymerase inhibition by mimicking deoxycytidine triphosphate. Solution NMR (D₂O) shows dynamic equilibrium between N- and S-type furanose conformers, affecting substrate recognition .

Q. What is the mechanism of cytotoxicity for 5'-chloro-5'-deoxyarabinosylcytosine in leukemia cell lines?

The compound is phosphorylated intracellularly to its triphosphate form (araCTP), which incorporates into DNA, terminating chain elongation. In L1210 cells, IC₅₀ values are 1.05 μmol/L (suspension culture) and 0.65 μmol/L (soft agar assay). Its resistance to cytidine deaminase degradation enhances bioavailability compared to araC .

Advanced Research Questions

Q. How do pH and temperature influence the stability of 5'-chloro-5'-deoxyarabinosylcytosine in physiological environments?

Under alkaline conditions (pH > 8), the compound degrades to 2',5'-anhydroarabinosylcytosine , a cytostatically inactive analog. At physiological pH (7.4) and 37°C, degradation half-life exceeds 24 hours, ensuring sufficient time for phosphorylation and bioactivation. Stability assays recommend buffered solutions (PBS, pH 7.4) for in vitro studies .

Q. What contradictions exist in reported cytotoxicity data across cell lines, and how can experimental design resolve them?

Discrepancies in IC₅₀ values (e.g., 2.8 μmol/L for DNA synthesis inhibition vs. 1.05 μmol/L for growth inhibition in L1210 cells) arise from differential phosphorylation efficiency and intracellular deaminase activity. Standardizing cell culture conditions (e.g., adenosine kinase expression levels) and using isotopically labeled analogs (e.g., ³H-araCTP) can clarify metabolic flux .

Q. How can enzymatic synthesis of 5'-chloro-5'-deoxyarabinosylcytosine analogs be optimized for SAM-dependent applications?

SalL enzyme catalyzes coupling of 5'-chloro-5'-deoxyadenosine with methionine to form SAM analogs. Directed evolution of SalL (e.g., error-prone PCR) improves substrate promiscuity for non-natural nucleobases. Reaction optimization includes pH 8.5, 25°C, and 10 mM Mg²⁺, achieving >80% conversion efficiency .

Q. What analytical methods are most effective for characterizing impurities like Cytarabine Impurity 25 (5'-chloro-5'-deoxycytidine cyclic sulfite)?

HPLC-MS with a C18 column (gradient: 0.1% formic acid in H₂O/acetonitrile) resolves the cyclic sulfite (m/z 344.16) from the parent compound. NMR (¹³C DEPT-135) confirms sulfite linkage via δ 85.2 ppm (C2') and δ 89.7 ppm (C3') .

Q. How does 5'-chloro-5'-deoxyarabinosylcytosine compare to araC in terms of lipophilicity and oral bioavailability?

The chloro substituent increases logP by 0.8 compared to araC, enhancing membrane permeability. Pharmacokinetic studies in rodents show 3.2-fold higher oral bioavailability due to reduced first-pass metabolism .

Methodological Guidelines

Experimental Design Recommendations:

- For cytotoxicity assays, use soft agar colony formation (IC₅₀ < 1 μmol/L) to model solid tumors .

- In stability studies, employ accelerated degradation protocols (pH 9.0, 50°C) to predict shelf-life .

Data Interpretation Caveats:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.